molecular formula C15H20N2O4 B370057 Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate CAS No. 767347-81-9

Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate

Cat. No.: B370057
CAS No.: 767347-81-9
M. Wt: 292.33g/mol
InChI Key: CVDKWVPBZJDXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is an organic compound with the molecular formula C15H20N2O4. This compound is characterized by the presence of a morpholine ring, a propanoylamino group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

767347-81-9

Molecular Formula

C15H20N2O4

Molecular Weight

292.33g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate

InChI

InChI=1S/C15H20N2O4/c1-3-14(18)16-11-4-5-13(12(10-11)15(19)20-2)17-6-8-21-9-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,16,18)

InChI Key

CVDKWVPBZJDXIY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate typically involves the reaction of 2-amino-5-methylbenzoic acid with morpholine and propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate: Similar structure but different substitution pattern on the benzene ring.

    Methyl 4-({[2-(morpholin-4-yl)ethyl]amino}methyl)benzoate: Contains an ethylamino group instead of a propanoylamino group.

Uniqueness

Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with biological targets are required.

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